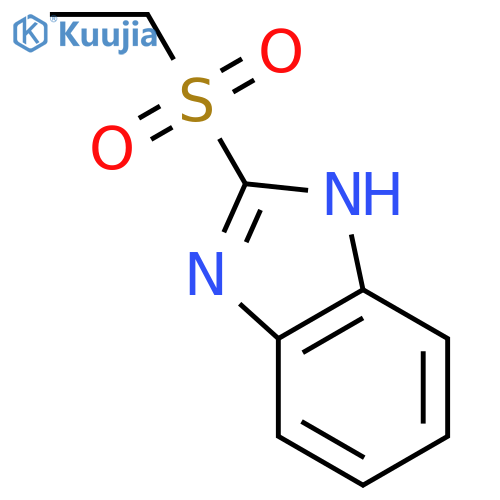

Cas no 30192-40-6 (2-(ethylsulfonyl)-1H-benzimidazole)

2-(ethylsulfonyl)-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole,2-(ethylsulfonyl)-

- 2-ethylsulfonyl-1H-benzimidazole

- 1H-benzimidazol-2-yl ethyl sulfone

- 2-(ethylsulfonyl)-1H-benzimidazole

- 2-Aethylsulfonylbenzimidazol

- 2-ethanesulfonyl-1H-benzoimidazole

- AC1L72YU

- F2158-0371

- NSC191955

- Oprea1_039022

- DTXSID30307534

- NSC-191955

- EN300-236466

- SCHEMBL13220098

- AKOS003573682

- AR-422/41202490

- 30192-40-6

- 1H-1,3-BENZIMIDAZOL-2-YL ETHYL SULFONE

- 2-(ethanesulfonyl)-1H-1,3-benzodiazole

-

- MDL: MFCD03765403

- インチ: InChI=1S/C9H10N2O2S/c1-2-14(12,13)9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11)

- InChIKey: XIBYQDHWUOXOEU-UHFFFAOYSA-N

- SMILES: C(S(C1NC2C=CC=CC=2N=1)(=O)=O)C

計算された属性

- 精确分子量: 210.0464

- 同位素质量: 210.046

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 296

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.2Ų

- XLogP3: 1.2

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- Boiling Point: 420.1±28.0 °C at 760 mmHg

- フラッシュポイント: 207.9±24.0 °C

- Refractive Index: 1.623

- PSA: 62.82

- LogP: 2.43730

- じょうきあつ: 0.0±1.0 mmHg at 25°C

2-(ethylsulfonyl)-1H-benzimidazole Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(ethylsulfonyl)-1H-benzimidazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-236466-0.1g |

2-(ethanesulfonyl)-1H-1,3-benzodiazole |

30192-40-6 | 95% | 0.1g |

$640.0 | 2024-06-19 | |

| TRC | E182676-500mg |

2-(Ethylsulfonyl)-1h-benzimidazole |

30192-40-6 | 500mg |

$ 210.00 | 2022-06-05 | ||

| Enamine | EN300-236466-0.5g |

2-(ethanesulfonyl)-1H-1,3-benzodiazole |

30192-40-6 | 95% | 0.5g |

$699.0 | 2024-06-19 | |

| Enamine | EN300-236466-10.0g |

2-(ethanesulfonyl)-1H-1,3-benzodiazole |

30192-40-6 | 95% | 10.0g |

$3131.0 | 2024-06-19 | |

| Enamine | EN300-236466-5g |

2-(ethanesulfonyl)-1H-1,3-benzodiazole |

30192-40-6 | 5g |

$2110.0 | 2023-09-15 | ||

| Enamine | EN300-236466-1g |

2-(ethanesulfonyl)-1H-1,3-benzodiazole |

30192-40-6 | 1g |

$728.0 | 2023-09-15 | ||

| Enamine | EN300-236466-1.0g |

2-(ethanesulfonyl)-1H-1,3-benzodiazole |

30192-40-6 | 95% | 1.0g |

$728.0 | 2024-06-19 | |

| TRC | E182676-1g |

2-(Ethylsulfonyl)-1h-benzimidazole |

30192-40-6 | 1g |

$ 340.00 | 2022-06-05 | ||

| TRC | E182676-100mg |

2-(Ethylsulfonyl)-1h-benzimidazole |

30192-40-6 | 100mg |

$ 70.00 | 2022-06-05 | ||

| Life Chemicals | F2158-0371-0.5g |

2-(ethylsulfonyl)-1H-benzimidazole |

30192-40-6 | 95%+ | 0.5g |

$220.0 | 2023-09-06 |

2-(ethylsulfonyl)-1H-benzimidazole 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

2-(ethylsulfonyl)-1H-benzimidazoleに関する追加情報

Introduction to 2-(ethylsulfonyl)-1H-benzimidazole (CAS No. 30192-40-6)

2-(ethylsulfonyl)-1H-benzimidazole, identified by the Chemical Abstracts Service Number (CAS No.) 30192-40-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzimidazole family, a class of molecules known for their broad spectrum of biological activities. The structural features of 2-(ethylsulfonyl)-1H-benzimidazole, particularly the presence of an ethylsulfonyl group attached to the benzimidazole core, contribute to its unique chemical properties and potential applications in medicinal chemistry.

The benzimidazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting pharmacological properties ranging from antiviral and anticancer to antimicrobial and anti-inflammatory effects. The introduction of the ethylsulfonyl group at the 2-position of the benzimidazole ring introduces additional functionalization, which can modulate the electronic and steric properties of the molecule. This modification has been strategically explored to enhance binding affinity and selectivity in target interactions, making 2-(ethylsulfonyl)-1H-benzimidazole a promising candidate for further biochemical and pharmacological investigation.

In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives as therapeutic agents. The ethylsulfonyl-substituted benzimidazoles have been particularly studied for their potential role in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that derivatives of this class can interact with proteins involved in cellular signaling pathways, potentially leading to applications in treating neurological disorders and chronic inflammatory conditions. The structural versatility of 2-(ethylsulfonyl)-1H-benzimidazole allows for further chemical modifications, enabling the design of analogs with tailored biological activities.

One of the most compelling aspects of 2-(ethylsulfonyl)-1H-benzimidazole is its potential as a scaffold for drug development. The ethylsulfonyl group not only enhances the solubility and bioavailability of the molecule but also provides a handle for further derivatization. This has led to several innovative synthetic strategies aimed at optimizing the pharmacokinetic profiles of benzimidazole derivatives. Researchers have employed computational methods to predict binding modes and optimize molecular interactions, leveraging tools such as molecular dynamics simulations and virtual screening.

The pharmacological profile of 2-(ethylsulfonyl)-1H-benzimidazole has been explored in various preclinical models. Initial studies have shown that this compound exhibits inhibitory activity against certain enzymes implicated in disease pathogenesis. For example, it has demonstrated potential in inhibiting kinases that are overexpressed in cancer cells, suggesting its utility as an anticancer agent. Additionally, the compound has shown promise in modulating inflammatory pathways, making it a candidate for therapeutic intervention in autoimmune diseases.

Recent advances in biotechnology have enabled high-throughput screening techniques that allow for rapid assessment of large libraries of compounds for biological activity. 2-(ethylsulfonyl)-1H-benzimidazole has been incorporated into such screens due to its structural features that suggest multiple biological functions. These screens have identified novel interactions between benzimidazole derivatives and biological targets, paving the way for targeted drug design. The integration of machine learning algorithms has further accelerated this process by predicting potential drug candidates based on structural and functional data.

The synthetic chemistry behind 2-(ethylsulfonyl)-1H-benzimidazole is another area of active research. Efficient synthetic routes have been developed to access this compound and its derivatives, with an emphasis on scalability and cost-effectiveness. Multi-step syntheses involving cyclization reactions and sulfonylation steps have been optimized to produce high yields of pure compounds. These synthetic methodologies are crucial for translating laboratory discoveries into viable therapeutic agents.

In conclusion, 2-(ethylsulfonyl)-1H-benzimidazole (CAS No. 30192-40-6) represents a significant area of interest in medicinal chemistry due to its versatile structure and potential biological activities. The ethylsulfonyl group contributes to its unique properties, making it a valuable scaffold for drug development. Ongoing research continues to uncover new applications for this compound, underscoring its importance in addressing various health challenges. As our understanding of molecular interactions evolves, compounds like 2-(ethylsulfonyl)-1H-benzimidazole are poised to play a crucial role in next-generation therapeutics.

30192-40-6 (2-(ethylsulfonyl)-1H-benzimidazole) Related Products

- 873580-30-4(1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole)

- 87268-36-8(4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole)

- 837392-61-7(2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)

- 2228180-23-0(thiolan-3-yl sulfamate)

- 1804752-47-3(Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate)

- 57118-64-6(2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine)

- 869658-84-4(1-tert-butyl 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate)

- 1805197-81-2(2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine)

- 2825003-91-4(sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate)